Cas no 10602-00-3 (4-Ethynylbenzoic acid)
4-Ethynylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Ethynylbenzoic acid
- 4-ETHYNYL-BENZOIC ACID
- Benzoic acid,4-ethynyl-
- C9H6O2
- p-Ethynylbenzoic Acid
- 4-Carboxyphenylacetylene
- RARECHEM AL BO 1500
- 4-Eethynylbenzoic acid
- Benzoic acid, 4-ethynyl- (9CI)
- 4-ethynylbenzoic acid(SALTDATA: FREE)
- 4-Ethynylbenzoic acid, >=95%
- J-515311
- SCHEMBL40299
- A801358
- PB39497
- Benzoic acid, 4-ethynyl-
- DS-13271
- 4-EthynylbenzoicAcid
- AKOS005266544
- AM85467
- J-001522
- SY024129
- HY-W007533
- DTXSID90343433
- 192705-28-5
- CS-W007533
- 4-Ethynylbenzoic acid, AldrichCPR
- 4-ethynyl benzoic acid
- E1041
- BCP20454
- 10.14272/SJXHLZCPDZPBPW-UHFFFAOYSA-N.1
- 10602-00-3
- EN300-115688
- AB1444
- MFCD00168819
- FT-0618434
- doi:10.14272/SJXHLZCPDZPBPW-UHFFFAOYSA-N.1
- 4-ethynylphenyl carboxylic acid
- STL557469
- DB-008396
- BBL103659
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- MDL: MFCD00168819
- Inchi: 1S/C9H6O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H,10,11)
- InChI Key: SJXHLZCPDZPBPW-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(C#C)=CC=1)=O
Computed Properties
- Exact Mass: 146.03700
- Monoisotopic Mass: 146.036779430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Melting Point: 200 °C
- PSA: 37.30000
- LogP: 1.36610
4-Ethynylbenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 36/37/38-36-22
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Storage Condition:2-8°C
- Safety Term:26-36/37/39
- Risk Phrases:R36/37/38
4-Ethynylbenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Ethynylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E137978-1g |
4-Ethynylbenzoic acid |
10602-00-3 | ≥95% | 1g |
¥170.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E137978-250mg |
4-Ethynylbenzoic acid |
10602-00-3 | ≥95% | 250mg |
¥66.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E137978-5g |
4-Ethynylbenzoic acid |
10602-00-3 | ≥95% | 5g |
¥524.90 | 2023-09-03 | |
| Fluorochem | 047874-1g |
4-Ethynylbenzoic acid |
10602-00-3 | 95% | 1g |
£30.00 | 2022-03-01 | |
| Fluorochem | 047874-5g |
4-Ethynylbenzoic acid |
10602-00-3 | 95% | 5g |
£70.00 | 2022-03-01 | |
| Fluorochem | 047874-10g |
4-Ethynylbenzoic acid |
10602-00-3 | 95% | 10g |
£137.00 | 2022-03-01 | |
| Fluorochem | 047874-25g |
4-Ethynylbenzoic acid |
10602-00-3 | 95% | 25g |
£270.00 | 2022-03-01 | |
| Fluorochem | 047874-100g |
4-Ethynylbenzoic acid |
10602-00-3 | 95% | 100g |
£830.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028366-1g |
4-Ethynylbenzoic acid |
10602-00-3 | 98% | 1g |
¥77 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028366-250mg |
4-Ethynylbenzoic acid |
10602-00-3 | 98% | 250mg |
¥94 | 2024-05-26 |
4-Ethynylbenzoic acid Suppliers
4-Ethynylbenzoic acid Related Literature
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1. A conjugated porphyrin as a red-light sensitizer for near-infrared emission of ytterbium(iii) ionDinesh Balasooriya,Beibei Liu,Hongshan He,Andew Sykes,P. Stanley May New J. Chem. 2020 44 18756
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Rana R. Haikal,Ahmed M. Elmansi,Poussy Ali,Youssef S. Hassan,Mohamed H. Alkordi RSC Adv. 2016 6 42307
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Bin Liu,Lingfeng Li,Cuiling Lin,Jingdan Zhou,Zhexin Zhu,Hongyao Xu,Huayu Qiu,Shouchun Yin Polym. Chem. 2014 5 372
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Heyu Shen,Li Han,Hongwei Ma,Pibo Liu,Lincan Yang,Chao Li,Yuting Ma,Zhixuan Peng,Yang Li Polym. Chem. 2020 11 1970
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Ming-Dao Zhang,Zi-Yang Zhang,Zhong-Qiu Bao,Ze-Min Ju,Xing-Yong Wang,He-Gen Zheng,Jing Ma,Xing-Fu Zhou J. Mater. Chem. A 2014 2 14883
Additional information on 4-Ethynylbenzoic acid
Comprehensive Overview of 4-Ethynylbenzoic Acid (CAS No. 10602-00-3): Properties, Applications, and Research Insights
4-Ethynylbenzoic acid (CAS No. 10602-00-3) is a versatile organic compound with a molecular formula of C9H6O2. This compound features a benzoic acid core substituted with an ethynyl group at the para position, making it a valuable building block in synthetic chemistry. Its unique structure combines the reactivity of an alkyne with the carboxylic acid functionality, enabling diverse applications in pharmaceuticals, materials science, and chemical synthesis. Researchers and industries are increasingly interested in 4-ethynylbenzoic acid derivatives due to their potential in designing advanced polymers, bioactive molecules, and functional materials.
The growing demand for click chemistry reagents has spotlighted 4-ethynylbenzoic acid as a key intermediate. Its ethynyl group participates efficiently in Huisgen cycloaddition reactions, a cornerstone of click chemistry, which is widely used in drug discovery and bioconjugation. Recent studies highlight its role in developing targeted drug delivery systems and bioimaging probes, aligning with trends in personalized medicine and nanotechnology. Additionally, its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) has opened new avenues for gas storage and catalysis.
From a synthetic perspective, 4-ethynylbenzoic acid is often prepared via Sonogashira coupling or decarboxylation of corresponding precursors. Its carboxylic acid group allows for further functionalization, such as esterification or amidation, expanding its utility in peptide synthesis and polymer modification. Environmental and safety considerations are also critical; the compound is typically handled under standard laboratory conditions, with emphasis on avoiding prolonged exposure to moisture or high temperatures to maintain stability.
In the context of green chemistry, researchers are exploring solvent-free and catalytic methods to synthesize 4-ethynylbenzoic acid, reducing waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production). Furthermore, its potential in renewable energy applications, such as organic photovoltaics, is under investigation, addressing the surge in searches for sustainable materials and clean energy solutions.
For analytical purposes, 4-ethynylbenzoic acid is characterized using techniques like NMR spectroscopy, HPLC, and mass spectrometry. Purity thresholds (>98%) are crucial for high-performance applications, driving demand for reliable suppliers and certified reference standards. Frequently asked questions (FAQs) in search engines include: "What are the uses of 4-ethynylbenzoic acid in drug development?" and "How to store 4-ethynylbenzoic acid properly?", reflecting user interest in both practical and theoretical aspects.
In summary, 4-Ethynylbenzoic acid (CAS No. 10602-00-3) bridges fundamental research and industrial innovation. Its dual functionality and adaptability to modern chemical strategies ensure its relevance in emerging fields like bioconjugation, smart materials, and catalysis. As interdisciplinary research grows, this compound is poised to play a pivotal role in addressing scientific and societal challenges.
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